molecular formula C6H6O3 B1588461 4-(Hydroxymethyl)furan-2-carbaldehyde CAS No. 158360-01-1

4-(Hydroxymethyl)furan-2-carbaldehyde

Cat. No.: B1588461
CAS No.: 158360-01-1
M. Wt: 126.11 g/mol
InChI Key: GYQBROOJXNICMZ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)furan-2-carbaldehyde, also known as 5-(hydroxymethyl)furfural, is an organic compound derived from the dehydration of sugars. It is a furan derivative with both aldehyde and alcohol functional groups. This compound is a white low-melting solid, highly soluble in water and organic solvents, and is often used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)furan-2-carbaldehyde can be synthesized through the acid-catalyzed dehydration of hexose sugars such as fructose. The reaction typically involves heating the sugar in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. The process can be carried out in aqueous or organic solvents, and the reaction conditions, such as temperature and time, are optimized to maximize yield .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of biomass-derived feedstocks. The process includes the hydrolysis of polysaccharides to monosaccharides, followed by dehydration to form the desired compound. This method is considered environmentally friendly as it utilizes renewable resources .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Hydroxymethyl)furan-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity underlies its antimicrobial and anticancer properties, as it can disrupt cellular processes in pathogens and cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (aldehyde and alcohol), which confer distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

4-(hydroxymethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-2-5-1-6(3-8)9-4-5/h1,3-4,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQBROOJXNICMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415739
Record name 4-(Hydroxymethyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158360-01-1
Record name 4-(Hydroxymethyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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